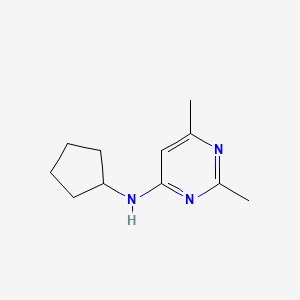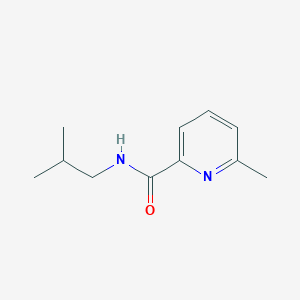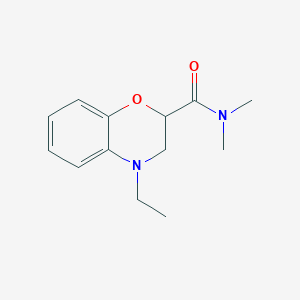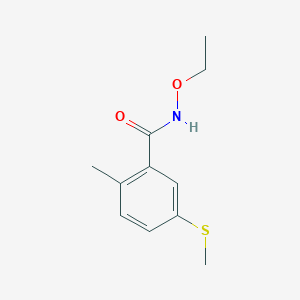
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole, also known as DTTZ, is a compound that has been widely studied in scientific research due to its potential applications in various fields. DTTZ is a thiazole derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole can inhibit the activity of COX-2 and PKC, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole can reduce inflammation, inhibit tumor growth, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in lab experiments is its ability to inhibit the activity of COX-2 and PKC, which are important targets for drug development. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to be relatively non-toxic, making it a potentially safe compound for use in animal studies. However, one limitation of using 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research involving 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole. One area of focus is the development of new drugs based on the structure of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole, which could have potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole and how it interacts with various enzymes and signaling pathways. Finally, studies are needed to investigate the potential use of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole involves several steps, including the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridine. This intermediate is then reacted with methyl iodide to form 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methylpyridine, which is subsequently reacted with thiourea to form 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole.
Applications De Recherche Scientifique
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been studied extensively in scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs, as 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S3/c1-2-4-13-10(3-1)11-15-9(7-17-11)8-18-12-14-5-6-16-12/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYSPRFTLMRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=CSC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)




![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)